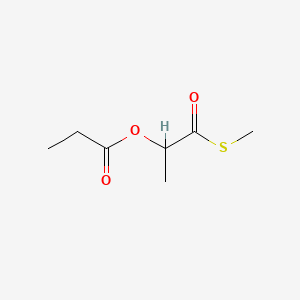

Methylthio 2-(propionyloxy) propionate

Description

Methylthio 2-(propionyloxy) propionate (CAS: 93940-60-4) is a synthetic thioester compound with the molecular formula C₇H₁₂O₃S and a molecular weight of 176.23 g/mol (approximated from structural analogs in ). It is classified as a flavoring agent under FEMA number 3790 and is approved for use in food products in China, as noted in regulatory documents . Structurally, it combines a methylthio group (–SCH₃) and a propionyloxy ester (–OCOC₂H₅), contributing to its aromatic properties. Synonyms include S-Methyl 2-propionyloxypropanethioate and Thiomethyl propionyllacetate .

Toxicological studies in rats revealed an oral LD₅₀ of 1,330 mg/kg, indicating moderate acute toxicity . Its primary application lies in the food and fragrance industries, where it imparts fruity or sulfurous notes .

Properties

CAS No. |

827024-53-3 |

|---|---|

Molecular Formula |

C7H12O3S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

(1-methylsulfanyl-1-oxopropan-2-yl) propanoate |

InChI |

InChI=1S/C7H12O3S/c1-4-6(8)10-5(2)7(9)11-3/h5H,4H2,1-3H3 |

InChI Key |

VCLWCQBHEOFVMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C)C(=O)SC |

density |

1.096-1.100 (20°) |

physical_description |

colourless to pale pink liquid |

solubility |

slightly soluble in water; soluble in fats |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for S-Methyl 2-(propionyloxy)propanethioate involve the esterification of propionyl lactic acid with methanethiol. The reaction conditions typically require an acid catalyst and a controlled temperature to ensure the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

S-Methyl 2-(propionyloxy)propanethioate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters .

Scientific Research Applications

S-Methyl 2-(propionyloxy)propanethioate has several scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and thiol-ester chemistry.

Biology: Its interactions with biological membranes and proteins are studied to understand its flavoring properties.

Medicine: Research into its potential therapeutic effects, such as antioxidant properties, is ongoing.

Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism by which S-Methyl 2-(propionyloxy)propanethioate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. The ester group is crucial for its binding affinity and activation of these receptors, leading to the perception of a fruity aroma. Molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylthio 2-(propionyloxy) propionate with structurally or functionally related compounds:

Key Research Findings

Toxicity Profile : Methylthio 2-(propionyloxy) propionate exhibits lower acute toxicity (LD₅₀ = 1,330 mg/kg) compared to simpler esters like methyl propionate (LD₅₀ = 4,100 mg/kg), likely due to its thioester group altering metabolic pathways .

Flavoring Efficacy: Its sulfur-containing structure enhances flavor intensity at lower concentrations compared to non-sulfur analogs like 2-phenoxyethyl propionate, which lacks volatile sulfur notes .

Synthetic Accessibility : Derivatives like Ethyl 2-methyl-2-(methylthio)propionate require complex synthesis routes (e.g., multi-step esterification), whereas Methylthio 2-(propionyloxy) propionate can be synthesized via direct thioesterification .

Critical Notes

Structural Sensitivity: Minor modifications, such as replacing the propionyloxy group with acetyloxy (as in FEMA 3788), significantly alter volatility and flavor profiles .

Toxicity Misinterpretation: Despite structural similarities to phenoxy herbicides (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid), Methylthio 2-(propionyloxy) propionate lacks herbicidal activity and exhibits distinct toxicokinetics .

Data Gaps : Chronic toxicity and environmental impact studies for Methylthio 2-(propionyloxy) propionate are sparse, contrasting with well-documented data for methyl propionate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.